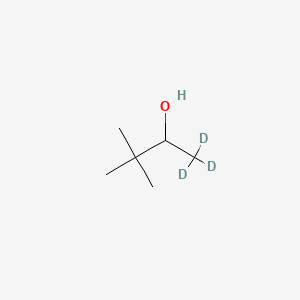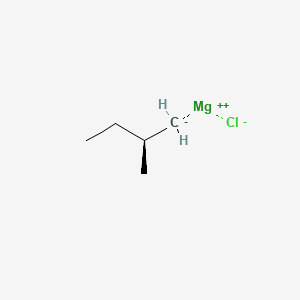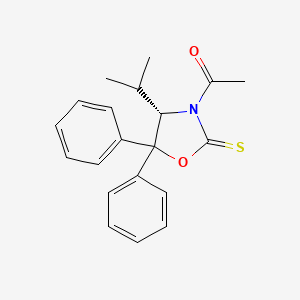
3,3-Dimethyl-2-butanol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a secondary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol . This compound is used in various scientific research applications due to its unique properties and structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-butanol-d3 can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent such as neopentyl magnesium iodide is reacted with an appropriate carbonyl compound . Another method involves the dehydration of 3,3-Dimethyl-2-butanol using strong acids like sulfuric acid or phosphoric acid under elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-butanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones using reagents like cyclic microwave heating techniques.
Substitution: It can react with aryl iodides in the presence of a Cu-catalyzed Ullmann reaction to form aryl ethers.
Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes, with 2,3-dimethyl-2-butene being a major product.
Common Reagents and Conditions
Oxidation: Cyclic microwave heating techniques.
Substitution: Aryl iodides and 4-pyrrolidinopyridine ligand via Cu-catalyzed Ullmann reaction.
Dehydration: Strong acids like sulfuric acid or phosphoric acid under heat.
Major Products
Oxidation: Ketones.
Substitution: Aryl ethers.
Dehydration: Alkenes, primarily 2,3-dimethyl-2-butene.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-butanol-d3 is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-butanol-d3 involves its interaction with molecular targets and pathways. For example, during dehydration, the initially formed secondary carbocation undergoes rearrangement to produce a more stable tertiary carbocation, which then leads to the formation of alkenes . This process involves protonation, carbocation formation, and elimination steps.
Comparación Con Compuestos Similares
3,3-Dimethyl-2-butanol-d3 can be compared with other similar compounds such as:
- tert-Butyl methyl carbinol
- Pinacoline alcohol
- Pinacolyl alcohol
- 2,2-Dimethyl-3-butanol
These compounds share similar structures but may differ in their reactivity and applications. For instance, this compound is unique due to its deuterated form, which makes it useful in specific research applications where isotopic labeling is required .
Propiedades
Fórmula molecular |
C6H14O |
|---|---|
Peso molecular |
105.19 g/mol |
Nombre IUPAC |
1,1,1-trideuterio-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3 |
Clave InChI |
DFOXKPDFWGNLJU-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(C)(C)C)O |
SMILES canónico |
CC(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)




![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)

![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)


![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
